2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate
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Overview
Description
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate is a complex organoarsenic compound It is characterized by the presence of both arsenic and diazonium functional groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(dimethylamino)arsine with ethoxyethenone under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic oxides.
Reduction: The diazonium group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The arsenic center can interact with thiol groups in proteins, potentially disrupting their activity and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Another organoarsenic compound with similar reactivity but different structural features.
Tris(dimethylamino)arsine: A related compound with three dimethylamino groups attached to arsenic.
Uniqueness
2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate is unique due to the presence of both diazonium and arsenic functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.
Properties
CAS No. |
57344-70-4 |
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Molecular Formula |
C8H17AsN4O2 |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
ethyl 2-[bis(dimethylamino)arsanyl]-2-diazoacetate |
InChI |
InChI=1S/C8H17AsN4O2/c1-6-15-8(14)7(11-10)9(12(2)3)13(4)5/h6H2,1-5H3 |
InChI Key |
HGIHZOATHWEVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])[As](N(C)C)N(C)C |
Origin of Product |
United States |
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